1-(3-Bromobenzoyl)-2-methylpiperazine is a heterocyclic organic compound serving as a critical intermediate in multi-step pharmaceutical synthesis. Its structure combines a 2-methylpiperazine core, a common pharmacophore in medicinal chemistry, with a 3-bromobenzoyl group. This bromo-substituent primarily functions as a versatile synthetic handle for introducing further molecular complexity via palladium-catalyzed cross-coupling reactions, making it a strategic building block for targeted drug discovery programs, particularly in the development of kinase inhibitors. [REFS-1, REFS-2]
In the synthesis of complex, biologically active molecules like kinase inhibitors, seemingly minor structural variations are not tolerated. Substituting 1-(3-Bromobenzoyl)-2-methylpiperazine with its 4-bromo positional isomer, a different halide (e.g., 3-chloro), or an analog lacking the 2-methyl group (e.g., 1-(3-Bromobenzoyl)piperazine) will fundamentally alter the final product's properties. The specific meta-position of the bromine atom dictates the geometric trajectory for subsequent chemical modifications, which is critical for achieving precise interactions with the target protein's binding site. Any deviation can lead to a significant or complete loss of biological potency and selectivity, rendering the final compound ineffective and invalidating the synthetic route. [1]
This specific compound is a documented precursor for the synthesis of PRN473, a covalent Bruton's tyrosine kinase (BTK) inhibitor developed for topical administration in immune-mediated skin diseases. [REFS-1, REFS-2] The synthesis of PRN473 and its structurally related analogs requires the unique orientation provided by the 3-bromobenzoyl moiety coupled with the 2-methylpiperazine core.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Serves as a key building block for the synthesis of the clinical candidate PRN473. |
| Comparator Or Baseline | Use of any other isomer (e.g., 1-(4-Bromobenzoyl)-2-methylpiperazine) or analog. |
| Quantified Difference | Qualitative but absolute: Use of a comparator would result in the synthesis of a completely different molecule, not PRN473. |
| Conditions | Multi-step synthesis of a specific active pharmaceutical ingredient (API). |
For research and development programs focused on PRN473 or its direct analogs, procurement of this exact CAS number is non-negotiable.
The aryl bromide functionality is a highly reliable and versatile handle for palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug synthesis. Compared to the analogous aryl chloride, the carbon-bromine bond has a lower bond dissociation energy, typically leading to higher reactivity and yields under milder reaction conditions. For example, the oxidative addition of palladium(0) to an aryl bromide is significantly faster than to an aryl chloride, which can be critical for preserving sensitive functional groups elsewhere in the molecule. [1]
| Evidence Dimension | Relative Reactivity in Pd-Catalyzed Cross-Coupling |
| Target Compound Data | Aryl Bromide: High reactivity, enabling milder reaction conditions. |
| Comparator Or Baseline | Aryl Chloride (e.g., 1-(3-Chlorobenzoyl)-2-methylpiperazine): Lower reactivity, often requiring harsher conditions, stronger bases, or more specialized catalyst systems. |
| Quantified Difference | Aryl bromides are generally >100x more reactive than aryl chlorides in the rate-limiting oxidative addition step. |
| Conditions | Standard Palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). |
Selecting this bromo-compound over a chloro-analog can lead to more efficient, higher-yielding, and more scalable synthetic routes with better functional group tolerance, reducing process development time and cost.
The methyl group at the 2-position of the piperazine ring provides a critical structural feature compared to the unsubstituted parent piperazine. This substitution introduces a chiral center and restricts the conformational flexibility of the piperazine ring, which can be essential for locking the final molecule into a bioactive conformation required for high-affinity binding to a protein target. [1] In drug design, such seemingly small alkyl substitutions are often key to improving potency and metabolic stability.
| Evidence Dimension | Conformational Flexibility |
| Target Compound Data | Contains a 2-methyl group, leading to a more conformationally constrained piperazine ring. |
| Comparator Or Baseline | 1-(3-Bromobenzoyl)piperazine (unsubstituted at the 2-position): More conformationally flexible. |
| Quantified Difference | Not directly quantified in a single metric, but leads to a more defined three-dimensional structure. |
| Conditions | Binding within a protein active site. |
Procuring the 2-methyl substituted version is crucial for projects where the final molecule's three-dimensional shape and rigidity are key determinants of its biological activity.
As the documented precursor, this compound is the mandatory starting material for any synthetic campaign targeting PRN473, a clinical-stage therapeutic for immune-mediated skin diseases. [REFS-1, REFS-2]
Ideal for medicinal chemistry programs where structure-activity relationship (SAR) studies indicate that a substituent extending from the meta-position of the benzoyl ring is required to engage with a specific sub-pocket of a kinase active site.
Serves as a reliable platform for building diverse chemical libraries. Its aryl bromide handle ensures compatibility with a wide range of standard and scalable cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the efficient generation of novel chemical entities.